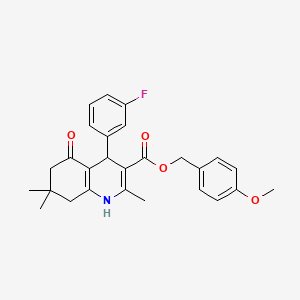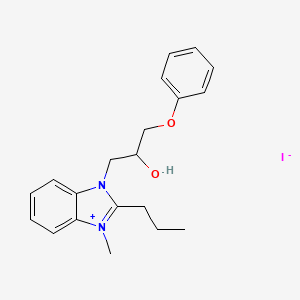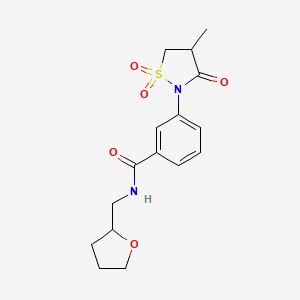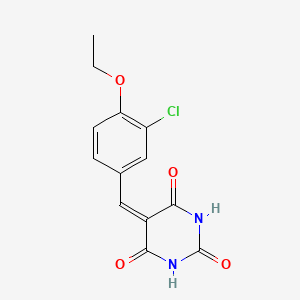![molecular formula C21H14N4O3S2 B4962644 N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4962644.png)
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BAY 11-7082 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of BAY 11-7082 involves its inhibition of NF-κB, a transcription factor that regulates the expression of numerous genes involved in cell survival, proliferation, and inflammation. BAY 11-7082 binds to the cysteine residue in the active site of the enzyme responsible for the activation of NF-κB, preventing its activation and subsequent translocation to the nucleus. This inhibition leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects, including the inhibition of NF-κB activation, the downregulation of pro-inflammatory cytokines and chemokines, and the induction of apoptosis in cancer cells. The compound has also been shown to reduce inflammation and tissue damage in animal models of inflammatory disorders, as well as inhibit the replication of HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BAY 11-7082 is its ability to selectively inhibit the activity of NF-κB, making it a useful tool for studying the role of this transcription factor in various biological processes. However, the compound has been shown to have some off-target effects, particularly at higher concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on BAY 11-7082. One area of interest is the development of new drugs based on the structure of BAY 11-7082 for the treatment of cancer and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use, as well as to investigate its potential side effects and toxicity in humans. Finally, research on the mechanism of action of BAY 11-7082 may lead to the identification of new targets for drug development in various diseases.
Métodos De Síntesis
BAY 11-7082 can be synthesized using a multi-step process involving the reaction of 2-nitrobenzoyl chloride with 4-(2-aminothiazol-4-yl)aniline, followed by the addition of carbon disulfide and subsequent treatment with ammonia. The resulting compound is then purified using column chromatography to yield BAY 11-7082.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer research, BAY 11-7082 has been shown to inhibit the activity of NF-κB, a transcription factor that is frequently overexpressed in cancer cells and contributes to tumor growth and survival. This inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis, making BAY 11-7082 a promising anti-cancer agent.
Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease are also potential targets for BAY 11-7082 due to its anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation and tissue damage in animal models of these diseases.
Additionally, BAY 11-7082 has been studied for its anti-viral properties, particularly in the context of HIV infection. The compound has been shown to inhibit the replication of HIV by blocking the activity of the viral protease enzyme.
Propiedades
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3S2/c26-19(15-5-1-3-7-17(15)25(27)28)24-21(29)22-14-11-9-13(10-12-14)20-23-16-6-2-4-8-18(16)30-20/h1-12H,(H2,22,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXQZTNHFBKRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4962589.png)
![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)
![4-ethoxy-N-(1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-b]furan]-5'-yl)benzenesulfonamide](/img/structure/B4962599.png)
![ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B4962604.png)
![6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4962610.png)
![6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4962621.png)
![6-amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4962624.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4962651.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4962654.png)